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Rathyronine

Cat. No.: B1206141
CAS No.: 3130-96-9
M. Wt: 650.97 g/mol
InChI Key: AUYYCJSJGJYCDS-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Thyroid Hormone Science

The scientific journey to understanding thyroid hormones began long before the isolation of specific compounds. In 1891, George Murray demonstrated the effectiveness of thyroid extract in treating hypothyroidism, marking a pivotal moment in endocrinology. numberanalytics.comnih.gov This was followed by Edward Kendall's isolation of thyroxine (T4) in 1914. numberanalytics.comkarger.combris.ac.uk For decades, T4 was considered the sole active thyroid hormone.

The landscape of thyroid science was dramatically reshaped in 1952 with the discovery of triiodothyronine (T3) by J. Gross and R. Pitt-Rivers. numberanalytics.comkarger.com This discovery revealed that T4 is largely a prohormone, converted in the body to the more potent T3. numberanalytics.comcusabio.com This conversion is primarily carried out by a family of enzymes called iodothyronine deiodinases. nih.govbioscientifica.combioscientifica.com These enzymes selectively remove iodine atoms from thyroxine, a process crucial for activating or inactivating thyroid hormones. nih.govbioscientifica.com

The synthesis of thyroid hormones involves the incorporation of iodine into tyrosine residues on a protein called thyroglobulin. numberanalytics.comcusabio.com This process yields monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to form T4 and T3. cusabio.comwikipedia.orgmdpi.com The entire process is regulated by the hypothalamic-pituitary-thyroid (HPT) axis, a complex feedback loop involving thyrotropin-releasing hormone (TRH) from the hypothalamus and thyroid-stimulating hormone (TSH) from the pituitary gland. numberanalytics.comcusabio.com

The Molecular Significance of DL-Liothyronine (Rathyronine) as a Triiodothyronine Isomer

This compound is chemically known as (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid for its L-isomer, liothyronine (B1675554) (T3). wikipedia.orgnih.gov As a triiodothyronine isomer, its structure is central to its function. The key difference between T3 and its prohormone T4 is the presence of three iodine atoms in T3 versus four in T4. altmeyers.org Another critical isomer is reverse T3 (rT3), where the iodine atom is removed from the inner ring of T4 instead of the outer ring. altmeyers.orgwikipedia.org This seemingly small structural change renders rT3 biologically inactive at the nuclear receptors. altmeyers.org

The chirality of the alanine (B10760859) side chain is another crucial aspect. The naturally occurring and biologically active form is the L-isomer (L-liothyronine). bris.ac.uk The D-isomer, while not naturally produced in significant amounts, is a subject of research to understand the stereospecificity of thyroid hormone receptors and transporters. This compound, being a racemic mixture (DL-liothyronine), contains both of these enantiomers. The study of such mixtures and their separated isomers helps to elucidate the precise structural requirements for binding to thyroid hormone receptors and other proteins.

The table below outlines the key properties of Liothyronine, the active component of this compound.

PropertyValueSource
Chemical Formula C15H12I3NO4 wikipedia.orgaltmeyers.org
Molar Mass 650.977 g·mol−1 wikipedia.org
IUPAC Name (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid wikipedia.orgnih.gov
CAS Number 6893-02-3 wikipedia.orgnih.gov
Melting Point 230 °C drugbank.com
Water Solubility Very slightly soluble drugbank.com

Contemporary Research Paradigms and the Academic Relevance of this compound Studies

Modern research continues to explore the nuances of thyroid hormone action beyond the classical genomic pathways involving nuclear receptors. researchgate.net Scientists are investigating non-genomic actions mediated by receptors on the plasma membrane, such as the integrin αvβ3, which has different responses to thyroid hormone analogs. frontiersin.org

The study of synthetic thyroid hormone analogs, including the components of this compound, is a vibrant area of research. These studies aim to develop tissue-selective or receptor-selective compounds that could offer therapeutic benefits while minimizing side effects. nih.gov For instance, research into TRβ-selective agonists has shown promise in treating conditions like nonalcoholic fatty liver disease. nih.gov

Furthermore, the investigation of deiodinase enzymes and their role in regulating local thyroid hormone concentrations remains a key research focus. nih.govbioscientifica.comimrpress.com Understanding how these enzymes interact with different iodothyronine isomers, including the D-isomer present in this compound, can provide valuable information about thyroid hormone homeostasis in various physiological and pathological states. The availability of pure iodothyronine derivatives, including sulfates and sulfamates, facilitates detailed studies of their metabolism and biological activity. nih.govnih.gov The use of advanced analytical techniques like mass spectrometry has been instrumental in distinguishing and quantifying isomers like T3 and rT3, furthering our understanding of their distinct biological roles. acs.org

Research involving this compound and its constituent isomers contributes to a deeper understanding of fundamental biological processes, including metabolism, growth, and development. numberanalytics.com These studies also hold potential for the development of novel therapeutic strategies for a range of conditions, from thyroid disorders to metabolic diseases and even certain types of cancer. frontiersin.orgnih.govelsevier.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12I3NO4 B1206141 Rathyronine CAS No. 3130-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858995
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3130-96-9, 6893-02-3, 5714-08-9
Record name DL-Triiodothyronine
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Record name Rathyronine [INN:DCF]
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Record name liothyronine
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Record name Detrothyronin
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Record name Rathyronine
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Record name RATHYRONINE
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Molecular and Cellular Mechanisms of Rathyronine Action in Research Systems

Interactions with Thyroid Hormone Receptors (TRs)

Thyroid hormone receptors (TRs) are members of the nuclear receptor superfamily. In mammals, there are two main genes, THRA and THRB, encoding TRα and TRβ isoforms, respectively. Alternative splicing generates various TR isoforms (TRα1, TRα2, TRβ1, TRβ2, etc.), each with distinct expression patterns and functional properties. TRs typically bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, often as heterodimers with Retinoid X Receptors (RXRs).

Ligand Binding Kinetics and Thermodynamics of Rathyronine-TR Complexes

This compound (T3) binds to both TRα and TRβ isoforms with high affinity, initiating a cascade of events that ultimately alters gene transcription. The binding process is characterized by specific kinetic and thermodynamic parameters.

Table 1: Binding Affinities of Liothyronine (B1675554) (T3) to Human Thyroid Hormone Receptors

Receptor IsoformBinding Assay TypeAffinity ParameterValue (nM)Reference
TRαCompetitive BindingKi2.33 ± 0.15 medchemexpress.commedchemexpress.com
TRβCompetitive BindingKi2.29 ± 0.12 medchemexpress.commedchemexpress.com
TRαCompetitive BindingKd0.058 mdpi.com
TRβCompetitive BindingKd0.081 mdpi.com
TRαReporter Gene AssayEC5063.85 mdpi.com
TRβReporter Gene AssayEC50157.19 mdpi.com

The thermodynamic profile of T3 binding to its nuclear receptor reveals insights into the nature of the interaction. Studies indicate that the T3-receptor interaction is characterized by a negative heat capacity, suggesting a significant contribution from hydrophobic interactions. The large negative entropy change observed at physiological temperatures contrasts with more positive entropy values seen in T3-plasma protein interactions, hinting at a conformational rearrangement of the receptor upon hormone binding.

Table 2: Thermodynamic Parameters of T3-TR Interaction

ParameterValue (at 37°C)Reference
Enthalpy Change (ΔH°)-27.1 kcal/mol nih.govresearchgate.net
Entropy Change (ΔS°)-45.1 cal/mol·deg nih.govresearchgate.net
Heat Capacity (ΔCp°)-759 cal/mol·deg nih.govresearchgate.net

Conformational Dynamics of Thyroid Hormone Receptors upon this compound Binding

Upon binding of this compound (T3) to the ligand-binding domain (LBD) of the TR, a significant conformational change occurs. This structural alteration is critical for the receptor's function as a transcription factor. Specifically, the C-terminal helix 12 of the TR folds over the ligand-binding pocket, a movement that is essential for releasing bound corepressor complexes and creating a surface that can recruit coactivator proteins. This ligand-induced conformational shift is a fundamental step in the transition from transcriptional repression to activation. The dynamic changes in receptor conformation are also implicated in the T3-mediated regulation of TR protein stability via the ubiquitin-proteasome pathway.

Subtype-Specific Activation and Co-regulator Recruitment in Response to this compound

While T3 binds to both TRα and TRβ isoforms with similar affinities, the downstream effects can be isoform-specific due to differences in their tissue distribution and their interactions with coactivator and corepressor proteins. TRβ is particularly important for mediating the metabolic effects of thyroid hormones and the feedback regulation of the hypothalamic-pituitary-thyroid axis.

The recruitment of coactivators (e.g., SRC-1, CBP, p300) and the dissociation of corepressors (e.g., NCoR, SMRT) are ligand-dependent events. TRβ2, in particular, exhibits unique properties in coactivator recruitment, potentially due to specific structural features in its ligand-binding domain that favor cooperative binding with certain coactivators. These differential interactions influence the precise transcriptional output in response to T3 in a cell-type and isoform-specific manner.

Transcriptional and Gene Expression Modulation by this compound

The primary mechanism by which this compound (T3) exerts its physiological effects is through the modulation of gene expression. TRs, upon T3 binding, act as molecular switches, converting a state of transcriptional repression to activation by altering the recruitment of chromatin-modifying complexes.

Direct Regulation of Target Gene Transcription in Cell Models

This compound influences the transcription of a wide array of genes involved in cellular metabolism, differentiation, proliferation, and survival. These effects are observed across various cell types, including neurons, hepatocytes, and immune cells. For example, T3 has been shown to regulate genes involved in glucose metabolism and transport, such as Glut1 and Glut3, and plays a role in the synthesis of retinoic acid by influencing genes like Aldh1a1. In monocytes, T3 can modulate genes related to immune responses, such as TLR4.

Table 3: Examples of T3-Regulated Gene Expression in Cellular Models

GeneCell Type/ConditionEffect of T3Fold Change (approx.)Reference
Glut1Cortical neurons, HypoxiaUpregulated~1.5-2x oup.com
Glut3Cortical neurons, HypoxiaUpregulated~1.5-2x oup.com
Aldh1a1Hypothyroid mice brainReducedNot specified nih.gov
Aldh1a1Cortical neurons, HypoxiaIncreasedNot specified nih.gov
TLR4Resting human monocytesUpregulated>1.5x nih.gov
KLF9Resting human monocytesUpregulatedNot specified nih.gov

Epigenetic Modulations Induced by this compound in Cellular Systems

This compound's influence on gene expression is intricately linked to epigenetic mechanisms, which involve modifications to DNA and histone proteins that alter chromatin structure and accessibility.

Histone Modifications: T3 signaling is associated with dynamic changes in histone marks. Upon binding to TRs, coactivator complexes containing histone acetyltransferases (HATs) are recruited, leading to increased histone acetylation (e.g., H3K18ac, H3K56ac) and chromatin opening, thereby promoting gene transcription. Conversely, T3 can also influence histone methylation marks. For instance, T3 treatment has been shown to reduce hypoxia-induced methylation of H3K27 (associated with gene silencing) and increase H3K4me3 (a hallmark of active promoters) in neuronal cells. These modifications collectively fine-tune gene expression in response to thyroid hormone signaling.

Table 4: Histone Modification Changes Induced by T3 in Cellular Systems

Histone MarkCell Type/ConditionEffect of T3Magnitude/ChangeReference
H3K27me3Cortical neurons, HypoxiaReducedNot specified oup.comnih.gov
H3K4me3Cortical neurons, HypoxiaIncreased76% oup.comnih.gov
H3K56acCortical neurons, HypoxiaIncreasedMarkedly oup.com

DNA Methylation: this compound also impacts DNA methylation patterns. Studies have shown that T3 can induce changes in DNA methylation at specific CpG sites in monocytes and can alter the methylation landscape in response to stimuli like lipopolysaccharide (LPS). T3 signaling is proposed to link environmental cues to DNA methylation, potentially through the regulation of DNA methyltransferases (DNMTs), such as DNMT3a. This epigenetic modulation contributes to the long-term effects of thyroid hormone signaling.

Compound Name List:

this compound (Liothyronine, T3)

Thyroxine (T4)

Triiodothyronine (T3)

Levothyroxine (L-thyroxine)

Retinoic Acid (RA)

Triiodothyronine (T3)

Thyroid Hormone Receptor alpha (TRα)

Thyroid Hormone Receptor beta (TRβ)

Retinoid X Receptor (RXR)

Nuclear Receptor Corepressor 1 (NCoR)

Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT)

Histone Acetyltransferases (HATs)

Histone Deacetylases (HDACs)

Steroid Receptor Coactivator 1 (SRC-1)

CAMP Response Element-Binding Protein (CREB)-Binding Protein (CBP)

p300

Global Gene Expression Profiling (Transcriptomics) in Response to this compound

Gene expression profiling, also known as transcriptomics, provides a comprehensive overview of cellular activity by measuring the expression levels of thousands of genes simultaneously wikipedia.orgthermofisher.com. This approach allows researchers to understand how cellular functions are altered in response to specific stimuli, such as this compound (as a T3 analogue). Studies investigating the effects of T3, the active form of thyroid hormone, have employed techniques like cDNA expression array hybridization and RNA sequencing (RNA-Seq) to identify genes regulated by this hormone nih.govcancer-pku.cnnih.gov.

Research utilizing expression arrays on rat liver RNA identified a significant number of genes differentially regulated by T3 administration. In one study, 23 out of 588 genes analyzed showed altered expression levels, with 18 of these genes not previously recognized as T3 targets nih.gov. These studies have also revealed distinct temporal patterns of gene regulation. An "early" expression profile shows a rise in transcription levels within 6 hours, followed by a drop at 24 hours and a subsequent increase at 48 hours post-administration. A "late" expression profile indicates a sustained rise in mRNA levels, with increases observed at both 6 and 48 hours, suggesting complex regulatory mechanisms nih.gov. Tools like GEPIA (Gene Expression Profiling Interactive Analysis) facilitate such analyses by providing platforms for comparing gene expression across various datasets cancer-pku.cn.

Table 1: Key Findings from T3 Gene Expression Profiling Studies

Study Type/MethodModel SystemKey FindingNovel FindingsTemporal Patterns Observed
cDNA expression array hybridizationRat liver RNA nih.gov23 out of 588 genes differentially regulated nih.gov18 genes not previously known as T3 targets nih.govEarly (rise, drop, rise) and Late (sustained rise) nih.gov
RNA sequencing (RNA-Seq)Rat prefrontal cortex nih.gov183 differentially expressed genes (DEGs) identified128 DEGs mirrored human psychiatric illness data nih.govNot specified in detail for T3 specifically

Biosynthesis, Metabolism, and Transport Research of Rathyronine in Non Human Models

Enzymatic Biotransformation of Thyroxine (T4) to Triiodothyronine (T3)

The conversion of the prohormone thyroxine (T4) into the biologically active hormone triiodothyronine (T3) is a critical step in thyroid hormone action. This biotransformation is not random; it is a highly regulated enzymatic process primarily carried out by a family of enzymes known as deiodinases. wikipedia.orgnih.gov In non-human models, the majority of circulating T3 is not secreted directly by the thyroid gland but is produced in peripheral tissues through the removal of an iodine atom from T4. nih.gov This process of outer ring deiodination (ORD) is essential for activating thyroid hormone signaling in target cells. nih.govfrontiersin.org

Deiodinase Enzyme Systems (e.g., Iodothyronine Deiodinase 3 - DIO3) Involved in Triiodothyronine Production

The deiodinase family consists of three main types of selenoproteins (enzymes containing the rare amino acid selenocysteine) that regulate the activation and inactivation of thyroid hormones. nih.govmdpi.com While the outline specifies Iodothyronine Deiodinase 3 (DIO3), it is scientifically crucial to clarify the distinct roles of each deiodinase in the context of T3 metabolism.

Type 1 and Type 2 Deiodinases (DIO1 and DIO2): The Primary Producers of T3. The activation of T4 to T3 is catalyzed by DIO1 and DIO2. frontiersin.orgmdpi.com

DIO1 is predominantly located in tissues such as the liver, kidneys, and thyroid. nih.govunina.it It has the capacity for both outer ring deiodination (activating T4 to T3) and inner ring deiodination (inactivating hormones). mdpi.com In rodents, DIO1 in the liver and kidneys is a major contributor to circulating T3 levels. nih.govoup.com

DIO2 is found in specific tissues, including the brain, pituitary gland, and brown adipose tissue. unina.itwikipedia.org It is considered a more efficient enzyme for T3 production due to its higher affinity for T4. unina.it DIO2 plays a vital role in providing T3 locally within cells, thereby controlling intracellular thyroid status, which can be independent of circulating hormone levels. imrpress.comoup.com Studies in neonatal D2 knockout (D2KO) mice show a significant reduction in T3 concentrations in the brain, highlighting DIO2's critical role in neural development. bioscientifica.com

Type 3 Deiodinase (DIO3): The Primary Inactivator. Contrary to being a producer of T3, DIO3 is the main physiological inactivator of thyroid hormones . nih.govfrontiersin.org It catalyzes inner ring deiodination, which converts T4 to the inactive metabolite reverse triiodothyronine (rT3) and converts the active T3 to diiodothyronine (T2). nih.gove-enm.org High DIO3 activity is found in the placenta, pregnant uterus, and various fetal tissues, where it serves to protect the developing fetus from excessive maternal thyroid hormone exposure. nih.govfrontiersin.org In adult animals, DIO3 is expressed in tissues like the central nervous system and skin, contributing to the clearance of T3 from the plasma. e-enm.orgnih.gov

Deiodinase Enzyme Characteristics in Research Models

Deiodinase TypePrimary FunctionKey Locations in Non-Human ModelsSubstrate Preference/ActionSignificance
DIO1 Activation & InactivationLiver, Kidney, Thyroid nih.govConverts T4 to T3 (activation); Clears rT3 oup.comContributes significantly to circulating T3 pools. nih.gov
DIO2 ActivationBrain, Pituitary, Brown Adipose Tissue unina.itwikipedia.orgEfficiently converts T4 to T3 unina.itCrucial for local, intracellular T3 supply and homeostasis. oup.com
DIO3 InactivationPlacenta, Fetal Tissues, CNS (adult) e-enm.orgnih.govConverts T4 to rT3; T3 to T2 e-enm.orgProtects tissues from excess thyroid hormone; clears active T3. nih.govfrontiersin.org

Regulatory Mechanisms of Deiodinase Activity Affecting Triiodothyronine Levels in Research Models

Deiodinase activity is not static; it is dynamically regulated by various factors, ensuring that tissue and systemic T3 levels are maintained under different physiological conditions. Animal models have been instrumental in elucidating these complex regulatory mechanisms.

Thyroid Hormone Status: The levels of circulating thyroid hormones are a primary regulator. In hypothyroidism (low thyroid hormone), DIO2 activity is generally upregulated to maximize T3 production from the available T4, while DIO1 is downregulated. unina.itbioscientifica.com Conversely, in hyperthyroidism (high thyroid hormone), DIO1 activity increases, while DIO2 activity is decreased through a post-transcriptional mechanism involving ubiquitination and proteasomal degradation. bioscientifica.come-enm.orgoup.com DIO3 activity is typically stimulated by thyrotoxicosis to enhance the clearance of excess T3. frontiersin.orgjci.org Studies in thyroidectomized rats infused with T4 or T3 have confirmed this tissue-specific regulation, where tissues with DIO2 maintain tighter control over their T3 concentrations compared to tissues primarily expressing DIO1. nih.govcsic.es

Developmental Stage: Deiodinase expression is temporally regulated. For instance, in mammals, there is a reciprocal shift at birth where DIO3 activity decreases and DIO2 activity increases, leading to a surge in T3 production necessary for neonatal development. bioscientifica.com

Pathophysiological States: Conditions like critical illness can alter deiodinase activity. Animal models of prolonged critical illness show suppressed hepatic DIO1 activity and a tendency for increased DIO3 activity, contributing to the "low T3 syndrome" observed in such states. oup.com

Nutritional and Endogenous Signals: Deiodinase activity can be influenced by various signals beyond thyroid hormones. In rodents, adaptive thermogenesis in brown adipose tissue is driven by a rapid increase in DIO2 activity, which is stimulated by the sympathetic nervous system. jci.org Factors like hypoxia can upregulate DIO3. e-enm.org

Metabolic Inactivation Pathways of Triiodothyronine

Once T3 has exerted its biological effects, it must be metabolized and cleared. This inactivation occurs through several pathways, with deiodination by DIO3 being a primary route. However, other significant pathways include conjugation reactions and side-chain modifications. nih.goveur.nl

Sulfation and Glucuronidation Conjugation Pathways

Conjugation reactions involve attaching a molecule to the phenolic hydroxyl group of T3, which increases its water solubility and facilitates its excretion, primarily through bile. nih.govnih.gov

Sulfation: This process, catalyzed by sulfotransferase (SULT) enzymes, attaches a sulfate (B86663) group to T3. oup.com Sulfation is a major pathway for thyroid hormone metabolism, particularly during fetal development in species like sheep. nih.gov A key finding from research is that sulfated T3 (T3S) is a preferred substrate for the inactivating inner ring deiodination by DIO1. oup.com This means sulfation can dramatically accelerate the breakdown of T3. oup.com Under conditions where DIO1 activity is low (e.g., during fetal life or fasting), T3S can act as an inactive reservoir from which active T3 can later be regenerated by sulfatase enzymes. nih.gov

Glucuronidation: This pathway, mediated by UDP-glucuronosyltransferase (UGT) enzymes, attaches glucuronic acid to T3. oup.com In rats, the induction of UGT enzymes by certain drugs can lead to increased T3 clearance, lower serum T3 levels, and subsequent goiter. nih.gov Glucuronidation is generally considered a pathway for irreversible hormone disposal via biliary-fecal excretion. nih.govnih.gov

Oxidative Deamination and Decarboxylation

The alanine (B10760859) side chain of T3 can be modified, leading to the formation of different metabolites. nih.govnih.gov

Oxidative Deamination and Decarboxylation: These reactions convert T3 into its acetic acid analogue, 3,5,3'-triiodothyroacetic acid (Triac). nih.govfrontiersin.org This conversion is thought to begin with transaminase enzymes, which deaminate T3 to form an intermediate (3,3′,5-triiodothyropyruvic acid) that is subsequently oxidized to Triac. endocrine-abstracts.org While Triac has some biological activity, this pathway is generally considered a step in the metabolic clearance of T3. humankinetics.comfrontiersin.org

Decarboxylation: The removal of the carboxyl group from T3 leads to the formation of iodothyronamines, such as 3-iodothyronamine (B1242423) (T1AM). frontiersin.orgfrontiersin.org This is another inactivation mechanism that produces biologically distinct molecules. frontiersin.org

Reverse Triiodothyronine (rT3) Formation and its Metabolic Context

Reverse T3 (rT3) is a stereoisomer of T3, formed by the inner ring deiodination of T4, a reaction catalyzed almost exclusively by DIO3. nih.gove-enm.org It is considered biologically inactive and serves as a competitive inhibitor of T3 activity at the cellular level. altmedrev.com

The formation of rT3 is a crucial competing pathway to the production of T3. The balance between DIO2 (producing T3) and DIO3 (producing rT3) activity determines the local thyroid hormone status of a cell. imrpress.comoup.com For example, in conditions of thyrotoxicosis or certain illnesses, DIO3 activity is upregulated, shunting T4 metabolism away from the production of active T3 and towards the inactive rT3. oup.come-enm.org

Once formed, rT3 is primarily cleared from circulation by DIO1, which deiodinates it to 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.gov Therefore, conditions that inhibit DIO1 activity, such as critical illness, can lead to elevated serum rT3 levels. oup.com Studies in Fischer 344 rats with mammary tumors showed that the tumor tissue was capable of generating both T3 and rT3 from T4, demonstrating that deiodinase activity can be present in neoplastic tissues, although no major shift towards rT3 synthesis was observed in that specific model. nih.gov

Summary of T3 Inactivation Pathways in Non-Human Models

PathwayKey Enzyme(s)/ProcessPrimary Metabolite(s)Significance in Research Models
Deiodination Iodothyronine Deiodinase 3 (DIO3) e-enm.org3,3'-Diiodothyronine (T2)Major pathway for terminating T3 biological activity. nih.gov
Sulfation Sulfotransferases (SULTs) oup.comT3-sulfate (T3S)Facilitates rapid deiodination by DIO1 or creates an inactive reservoir. nih.govoup.com
Glucuronidation UDP-glucuronosyltransferases (UGTs) oup.comT3-glucuronidePromotes biliary excretion and irreversible disposal. nih.gov
Side-Chain Modification Transaminases, Decarboxylases frontiersin.orgendocrine-abstracts.orgTriiodothyroacetic acid (Triac), ThyronaminesAlternate clearance pathways producing distinct metabolites. nih.govfrontiersin.org

Cellular and Systemic Transport Mechanisms

The movement of Rathyronine, as with endogenous T3, across cell membranes is not a simple process of passive diffusion. Instead, it relies on a sophisticated network of transmembrane transporter proteins that facilitate its entry into and exit from target cells. oup.comeur.nl

Membrane Transporters Mediating this compound Uptake and Efflux

Several families of solute carrier (SLC) transporters have been identified as crucial mediators of thyroid hormone transport. The most specific and well-studied of these are the monocarboxylate transporters, particularly MCT8 and MCT10.

Monocarboxylate Transporter 8 (MCT8, SLC16A2): MCT8 is a highly specific and active transporter of thyroid hormones, particularly T3. jci.org It is expressed in numerous tissues in non-human models, including the brain, liver, kidney, and heart. oup.com Studies using Mct8 knockout mice have been instrumental in understanding its function, revealing its critical role in transporting T3 across the blood-brain barrier. jci.org In vitro studies using transfected COS1 cells have demonstrated that MCT8 facilitates both the uptake and efflux of T3. unica.it

Monocarboxylate Transporter 10 (MCT10, SLC16A4): MCT10, which is also an aromatic amino acid transporter, has been identified as another active thyroid hormone transporter. nih.gov It is highly homologous to MCT8 and facilitates both the uptake and efflux of T3. unica.it In transfected cell models, MCT10 has been shown to be at least as active as MCT8 in transporting T3. unica.it Its expression has been noted in the white matter tracts of the mouse brain, suggesting a role in mature oligodendrocytes. nih.gov

Organic Anion-Transporting Polypeptides (OATPs): This family of transporters, including OATP1C1, also participates in the transport of thyroid hormones, although with broader substrate specificity than MCT8. jci.org OATP1C1 is particularly important for the transport of T4 into the brain in rodents. jci.org While its expression is more abundant in the rodent brain than in primates, it is thought to play a role in ensuring stable thyroid hormone concentrations in the brain by counteracting changes in serum T4 levels. jci.org

Key Membrane Transporters for this compound (T3) in Non-Human Models
TransporterGeneSubstrate SpecificityFunction (Uptake/Efflux)Non-Human Models/Systems Studied
MCT8Slc16a2High specificity for T3 and T4. jci.orgBoth uptake and efflux. unica.itMct8 knockout mice, transfected COS1 cells. jci.orgunica.it
MCT10Slc16a4T3, T4, and aromatic amino acids. unica.itnih.govBoth uptake and efflux. unica.itTransfected COS1 cells, mouse brain tissue. unica.itnih.gov
OATP1C1Slco1c1Primarily T4, but also T3. jci.orgUptake. nih.govRodent brain capillaries, Mct8/Oatp1c1 double-knockout mice. jci.org
L-type Amino Acid Transporters (LATs)Slc7a5/Slc3a2T3 and large neutral amino acids. nih.govUptake. nih.govHuman placental choriocarcinoma cells (BeWo), Xenopus oocytes. nih.gov

Intracellular Trafficking and Compartmentalization of this compound

Once inside the cell, the journey of this compound (T3) to its primary site of action, the cell nucleus, involves complex intracellular trafficking mechanisms. The biological effects of T3 are predominantly mediated by its binding to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. bioscientifica.com

Research using various cell models, including mammalian cells like CV1 and NIH-3T3, as well as Xenopus oocytes, has shed light on this process. oup.combioscientifica.compnas.org It has been shown that TRs, while primarily residing in the nucleus, can shuttle rapidly between the nucleus and the cytoplasm. bioscientifica.com The nuclear import of TRs is an active, energy-dependent process mediated by importin proteins. mdpi.com

The binding of T3 to its receptor can influence this trafficking. In Xenopus oocytes, the presence of T3 enhances the nuclear retention of the TRα isoform. oup.com Furthermore, studies in CV1 cells have demonstrated a fascinating aspect of T3-dependent trafficking of a coactivator protein, Trip230. In the absence of T3, Trip230 is predominantly localized to the Golgi complex. However, upon treatment with T3, a portion of Trip230 is rapidly imported into the nucleus, where it colocalizes with TR in distinct subnuclear structures. pnas.org This hormone-responsive nuclear import of a cytoplasmically located coactivator suggests that the subcellular partitioning of key regulatory proteins is a vital component of T3 signaling. pnas.org

More recent studies in murine cortical neurons have identified a novel trafficking pathway where T3 is taken up at axonal termini via an endosomal system and undergoes retrograde transport to the cell body. elifesciences.org This axonal transport mechanism allows T3 to reach the nucleus and regulate gene expression, providing a way for the hormone to exert its effects even in neuronal compartments distant from the cell body. elifesciences.org This finding highlights the intricate spatial and temporal control of T3 compartmentalization within complex cells like neurons.

Structural Activity Relationship Sar and Analog Development in Rathyronine Research

Elucidation of Key Structural Motifs for Rathyronine Activity

Understanding the SAR of this compound involves dissecting how different parts of its molecular structure contribute to its interaction with target receptors, primarily the TRα and TRβ isoforms.

The amino acid side chain of this compound, derived from tyrosine, is essential for its interaction with thyroid hormone receptors. Natural thyroid hormones, like T3, possess a specific amino acid moiety that contributes to their binding affinity and receptor activation nih.gov. Research on thyroid hormone analogs has explored modifications to this side chain to alter receptor binding kinetics and selectivity. For instance, the development of analogs like GC-1 involved replacing the amino acid side chain with an oxyacetic-acid moiety, alongside other structural changes, to achieve TRβ selectivity nih.gov. These modifications highlight the side chain's importance in fine-tuning receptor interactions.

Design and Synthesis of this compound Analogs for Specific Research Probes

The synthesis of this compound analogs has been geared towards creating tools for deeper biological investigation, including selective receptor ligands and traceable derivatives.

A significant focus in thyroid hormone analog research, which would encompass this compound derivatives, is the development of compounds that selectively target TRβ over TRα. This selectivity is crucial because TRβ is primarily associated with metabolic effects in the liver, while TRα is more involved in cardiac and central nervous system functions nih.govfrontiersin.orgplos.org. By developing TRβ-selective agonists, researchers aim to harness the beneficial metabolic effects of thyroid hormones (e.g., lowering cholesterol and triglycerides, treating non-alcoholic fatty liver disease) while minimizing potential adverse cardiovascular effects associated with TRα activation nih.govfrontiersin.org. Examples of such selective ligands include sobetirome (B1681897) (GC-1), eprotirome (B1671557) (KB-2115), VK2809, and resmetirom (B1680538) (MGL-3196) nih.govnih.govfrontiersin.org. These compounds often feature structural modifications compared to natural thyroid hormones, such as altered halogenation patterns, different linker groups, and modified side chains, to achieve the desired selectivity nih.gov.

To facilitate the study of this compound's distribution, binding kinetics, and cellular uptake, derivatives incorporating fluorescent tags or radioisotopes are synthesized. Fluorescent probes, such as rhodamine-labeled thyroid hormone derivatives, have been developed to study binding to nuclear thyroid hormone receptors nih.gov. These probes allow for real-time visualization and quantification of receptor-ligand interactions. Similarly, radiolabeled derivatives can be used for pharmacokinetic studies, receptor occupancy assays, and imaging applications, providing quantitative data on the compound's behavior within biological systems tdblabs.se. While specific this compound derivatives with these tags are not explicitly detailed in the provided snippets, the general methodology for creating fluorescent and radiolabeled analogs of thyroid hormones is established and applicable to this compound research.

In Vitro and Ex Vivo Research Methodologies for Rathyronine Studies

Cell Culture Models for Investigating Rathyronine Effects

Cell-based assays are foundational for studying the cellular and molecular consequences of this compound exposure. They offer controlled environments to assess this compound's impact on specific biological pathways and cellular functions.

To precisely measure this compound's activity, engineered cell lines are often established. These cell lines are typically modified to express specific reporter genes (e.g., luciferase or green fluorescent protein) under the control of promoter elements that are activated or repressed by this compound binding to its target receptor researchgate.netnih.gov.

The process begins with the transfection of a suitable host cell line (such as HEK293, HepG2, or a cell line known to express the relevant receptor) with plasmids encoding the target receptor (if not endogenously present) and the reporter gene construct. Stable cell lines are then generated through selection, ensuring consistent expression of the engineered system researchgate.netjst.go.jpelifesciences.org. Characterization involves exposing these cell lines to a range of this compound concentrations and quantifying the reporter gene output. This allows for the generation of dose-response curves, from which parameters like the half-maximal effective concentration (EC50) and efficacy can be determined, thereby validating the cell line's responsiveness to this compound researchgate.netspandidos-publications.com. The presence and functionality of the specific receptor for this compound are also confirmed using techniques such as Western blotting or quantitative polymerase chain reaction (qPCR) researchgate.netoup.com.

While engineered cell lines provide a controlled system, primary cell cultures offer a more physiologically relevant context. These cultures are derived directly from tissues, preserving endogenous receptor expression patterns and cellular microenvironments scispace.commdpi.com.

Primary cells, isolated from tissues relevant to this compound's presumed mechanism of action (e.g., liver, adipose tissue, or specific endocrine tissues), are maintained in culture conditions that support their differentiated state jst.go.jpoup.comscispace.com. Subsequently, these primary cell cultures are treated with this compound to investigate its effects on cellular processes. Molecular analyses commonly employed include qPCR to quantify changes in target gene expression, Western blotting to assess protein levels and modifications, and immunofluorescence microscopy for subcellular localization studies researchgate.netscispace.com. Ex vivo studies may also utilize tissue slices or explants that are exposed to this compound to examine its impact in a more intact tissue architecture.

Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for quantifying this compound's direct interactions with its molecular targets and its influence on enzymatic activities.

These assays are critical for determining this compound's affinity and specificity for its intended receptor, providing a fundamental measure of its potency researchgate.netoncodesign-services.comumich.edunih.gov.

Methodology: Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. These assays typically utilize a radioactively labeled ligand, such as [3H]T3 or [125I]-T3, which binds to the target receptor.

Saturation Binding: In this method, increasing concentrations of the radioligand are incubated with a fixed amount of receptor. This allows for the determination of the maximum binding capacity (Bmax) and the dissociation constant (Kd), which is a direct measure of the receptor's affinity for the radioligand researchgate.netumich.edunih.gov.

Competition Binding: Here, a fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of unlabeled this compound. The concentration of this compound required to displace 50% of the bound radioligand (IC50) is measured. This value can be converted to an inhibition constant (Ki) to rank the relative binding affinities of this compound and other compounds to the receptor researchgate.netoncodesign-services.comnih.gov.

Other biophysical techniques, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), can also provide detailed thermodynamic and kinetic data on this compound-receptor binding, complementing radioligand studies acs.orgacs.org.

Hypothetical Receptor Binding Data for this compound:

LigandTarget ReceptorBinding Affinity (Kd)Specificity (Relative to T3)
This compoundTRβ5.2 nM1.5x
This compoundTRα12.1 nM1.0x
T3TRβ3.5 nM1.0x
T4TRβ50 nM0.07x

The transcriptional activity of nuclear receptors, including those targeted by this compound, is significantly influenced by their interaction with co-activator and co-repressor proteins. These assays investigate whether this compound binding modulates these critical protein-protein interactions acs.orgnih.govpnas.orgembopress.orgjci.org.

Methodology: Several techniques are employed to study these interactions:

Yeast Two-Hybrid (Y2H) System: This genetic assay detects protein-protein interactions within the nucleus of yeast cells. Proteins of interest are fused to either a DNA-binding domain (DBD) or a transcriptional activation domain (AD). An interaction between the fused proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene bio-review.compromega.comnih.govdkfz.deresearchgate.netnih.gov.

Mammalian Two-Hybrid (M2H) System: This system is analogous to the Y2H assay but is performed in mammalian cells, providing a more physiologically relevant environment that includes appropriate post-translational modifications and cellular localization promega.comresearchgate.netoup.combio-review.com.

Co-immunoprecipitation (Co-IP): This technique involves using an antibody to isolate a protein of interest (e.g., the this compound-bound receptor) from cell lysates. The presence of associated proteins, such as co-activators or co-repressors, is then detected using specific antibodies nih.govpnas.org.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can quantify protein-protein interactions in real-time by measuring energy transfer between fluorescently labeled proteins when they are in close proximity acs.org.

Research Findings: It is hypothesized that this compound binding to its receptor induces a conformational change that promotes the dissociation of co-repressors and/or the recruitment of co-activators. These events are crucial for modulating gene transcription. Studies typically assess the fold-change in co-activator recruitment or co-repressor dissociation in the presence of this compound compared to vehicle controls or known receptor modulators acs.orgmdpi.com.

Hypothetical this compound Effect on Co-regulator Interactions:

TreatmentCo-activator Recruitment (Fold Change vs. Vehicle)Co-repressor Dissociation (Fold Change vs. Vehicle)
Vehicle1.01.0
This compound (10 nM)3.52.1
This compound (100 nM)5.22.8
T3 (10 nM)4.12.5

The metabolism of thyroid hormones and related compounds is critically regulated by a family of deiodinase enzymes (DIO1, DIO2, DIO3) that activate or inactivate thyroid hormones, as well as conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) scispace.comthieme-connect.comviamedica.ploup.comnih.goveur.nl. Assays are employed to determine if this compound influences the activity of these enzymes.

Methodology:

Deiodinase Assays: These assays typically involve incubating enzyme preparations (e.g., from microsomal fractions or cell lysates) with a radioactively labeled thyroid hormone substrate, such as [125I]-T4 or [125I]-T3. The activity is measured by quantifying the release of radioactive iodide or the formation of deiodinated products. These can be radiometric assays or non-radioactive photometric methods scispace.comthieme-connect.comviamedica.ploup.comnih.gov.

Metabolizing Enzyme Assays: Assays for enzymes like UGTs and SULTs involve incubating enzyme preparations with their respective substrates and cofactors (e.g., UDP-glucuronic acid for UGTs, 3'-phosphoadenosine-5'-phosphosulfate for SULTs). The formation of conjugated products is then quantified, often using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) scispace.com.

Research Findings: These studies aim to ascertain whether this compound acts as a substrate for these enzymes, functions as an inhibitor, or modulates their expression or activity. For instance, this compound might affect the conversion of precursor hormones to active forms by deiodinases or undergo metabolic transformation itself through conjugation pathways.

Hypothetical this compound Effect on Deiodinase and Metabolizing Enzyme Activity:

EnzymeTreatmentActivity (% of Control)
DIO1Vehicle100%
DIO1This compound (1 µM)135%
DIO1This compound (10 µM)160%
DIO2Vehicle100%
DIO2This compound (1 µM)95%
DIO3Vehicle100%
DIO3This compound (1 µM)80%
UGT1A1Vehicle100%
UGT1A1This compound (1 µM)110%

However, a comprehensive review of available scientific literature, including specific searches for "this compound" and its close analog liothyronine (B1675554) in conjunction with the requested advanced research methodologies, has not yielded sufficient detailed findings or data to construct the article as per the specified outline.

Specifically, direct research applying the following methodologies to this compound is not found in the provided search results:

"-Omics" Approaches in this compound Research

Metabolomics Profiling in this compound-Treated Cellular Systems:Several studies discuss metabolomics in the context of hypothyroidism and its treatment with levothyroxine (T4), with some mentioning the assessment of metabolomic profiles in relation to thyroid hormone therapyresearchgate.netbehdasht.gov.irnih.govsemanticscholar.orgnih.gov. These studies provide insights into metabolic changes associated with thyroid hormone imbalances and treatments but do not offer specific metabolomic profiling data for this compound in cellular systems that would fulfill the requirements of the outline.

Due to the absence of specific research findings directly linking this compound to the advanced methodologies outlined (live-cell imaging, subcellular localization, proteomics, and metabolomics) with sufficient detail, it is not possible to generate the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as required by the prompt. Therefore, the article cannot be produced according to the specified structure and content requirements.

In Vivo Non Human Research Models and Phenotypic Investigations

Vertebrate Model Systems for Developmental and Physiological Studies

Vertebrate models are indispensable for investigating the systemic and developmental effects of Rathyronine's active component. Zebrafish and rodents are particularly prominent due to their genetic tractability and physiological relevance to human systems.

Zebrafish (Danio rerio) have emerged as a powerful tool for large-scale phenotypic screening and for studying developmental processes due to their rapid external development and optical transparency. In the context of this compound, zebrafish models have been instrumental in identifying its neuroprotective capabilities.

In a large-scale drug screen using a transgenic zebrafish model of Retinitis Pigmentosa (RP), Tg(rho:YFP-NfsB)gmc500, this compound (cataloged as 3,3,5-Triiodo L-thyronine) was identified as a lead neuroprotective compound. biorxiv.org This model expresses a nitroreductase (NTR) enzyme in rod photoreceptors, which, upon exposure to the prodrug metronidazole (B1676534) (Mtz), leads to selective rod cell death, mimicking the progression of RP. biorxiv.org The study found that this compound treatment promoted the survival of these rod photoreceptors. biorxiv.org

However, further investigation into the mechanism revealed that while this compound exhibited neuroprotective effects, it did not appear to influence the developmental fate of photoreceptor cells. When tested for their ability to promote rod photoreceptor cell fate, retinas treated with this compound did not show an increase in the expression of a yellow fluorescent protein (YFP) reporter, unlike control treatments with retinoic acid. biorxiv.org This suggests that its protective action is distinct from promoting the generation of new rod cells. biorxiv.org

Table 1: Research Findings on this compound in a Zebrafish Model of Retinitis Pigmentosa
Zebrafish ModelExperimental GoalKey Finding for this compound (3,3,5-Triiodo L-thyronine)Citation
Tg(rho:YFP-NfsB)gmc500Identify neuroprotective compoundsIdentified as a lead compound that promotes rod photoreceptor survival. biorxiv.org
Tg(rho:YFP-NfsB)gmc500Assess promotion of rod cell fateDid not increase YFP expression, suggesting no promotion of rod photoreceptor cell fate. biorxiv.org

Rodent models are critical for studying the role of thyroid hormones in more complex organ systems. Following the identification of this compound's neuroprotective effects in zebrafish, subsequent validation was performed in mouse models of RP, such as the rd1 and rd10 mutants, to confirm the conservation of these effects across species. biorxiv.org

The importance of this compound's active component, T3, in the central nervous system (CNS) is well-established. The development of the CNS is highly dependent on the precise regulation of thyroid hormone levels. The transporter protein encoded by the SLC16A2 gene is vital for transporting T3 into the brain. genecards.org Studies in rodent models where this transporter is dysfunctional have been fundamental in demonstrating that a lack of T3 in the brain leads to severe developmental deficits. genecards.org

In the context of metabolic regulation, rodent models have elucidated the function of the Thyroid Hormone Responsive Protein (THRSP). This protein plays a significant role in lipogenesis. genecards.org Its expression is prominent in lipogenic tissues such as the liver and adipose tissue, and its regulation by hormonal and nutritional factors has been extensively studied in rats and mice. genecards.org This research highlights a key mechanism through which this compound can influence metabolic pathways. genecards.org

Genetic Manipulation and Knockout Models

The genetic modification of animal models has provided profound insights into the thyroid hormone signaling pathway. By deleting or overexpressing key components, researchers can simulate states of this compound deficiency or excess.

The ability to manipulate genes in a tissue-specific or time-dependent manner (conditional knockout/overexpression) has been crucial. For instance, mouse models with knockouts of thyroid hormone receptors, such as Thyroid Hormone Receptor Alpha (THRA), have been developed. genecards.org These models have shown that different receptors may mediate distinct functions of thyroid hormone, despite some level of redundancy. genecards.org

Similarly, the gene for Iodothyronine Deiodinase 3 (DIO3), an enzyme that inactivates T3, is a key target for genetic manipulation. genecards.org Knockout models for DIO3 allow for the study of the systemic and tissue-specific effects of T3 excess. Conversely, overexpressing DIO3 can model states of localized hypothyroidism. Animal model providers offer research-ready knockout and conditional knockout mouse strains for critical pathway components like THRSP, enabling detailed investigation into their physiological roles. genecards.org

The phenotypes of animals with genetic modifications in the thyroid hormone pathway underscore the critical importance of tightly regulated T3 levels.

Deficiency: A clear example of the effects of T3 deficiency in the CNS comes from mutations in the SLC16A2 gene, which encodes a crucial thyroid hormone transporter. In humans, this leads to Allan-Herndon-Dudley Syndrome, characterized by severe intellectual disability and motor impairment. genecards.org Animal models with mutations in this gene replicate aspects of this phenotype, confirming that the cellular importation of T3 is essential for normal brain development. genecards.org

Excess: While hypothyroidism is detrimental, an excess of thyroid hormone can also be damaging. Models with a deletion of the DIO3 gene, which is responsible for degrading T3, result in elevated T3 levels. genecards.org This can lead to developmental and metabolic abnormalities, highlighting the importance of hormone inactivation pathways. The phenotype of mice lacking the THRA receptor demonstrates resistance to thyroid hormone, leading to symptoms associated with hypothyroidism, such as growth retardation and impaired cardiac function. genecards.org

Table 2: Phenotypic Consequences of Genetic Manipulation in Thyroid Hormone Pathway Components
GeneProtein FunctionManipulation in Animal ModelResulting PhenotypeCitation
SLC16A2Transports T3 into cells, especially in the CNS.Loss-of-function mutation.Models aspects of Allan-Herndon-Dudley Syndrome; impaired CNS development due to localized T3 deficiency. genecards.org
THRANuclear receptor that mediates T3's biological activities.Knockout.Reveals specific functions of this receptor isoform and aspects of resistance to thyroid hormone. genecards.org
DIO3Inactivates T3 by deiodination.Knockout.Leads to a state of T3 excess, causing developmental and metabolic disturbances. genecards.org
THRSPInvolved in the regulation of lipogenesis.Knockout.Allows for investigation into the role of thyroid hormone in fat metabolism in specific tissues. genecards.org

Tissue-Specific Responses to this compound in Animal Models

The response of a given tissue to this compound is determined by a complex interplay of hormone transporters, activating and inactivating enzymes, and receptor isoforms. Animal models have been essential for mapping these tissue-specific actions.

The expression of the inactivating enzyme DIO3 is notably high in the placenta, specific fetal tissues, the skin, and the central nervous system. genecards.org This high level of expression is believed to protect these sensitive tissues from potentially harmful overexposure to active T3. In contrast, the Thyroid Hormone Responsive Protein (THRSP) is expressed primarily in lipogenic tissues, including the liver, adipose tissue, and lactating mammary glands, indicating a targeted role for T3 in regulating lipid metabolism in these specific locations. genecards.org

Furthermore, the existence of different thyroid hormone receptors, such as those encoded by the THRA gene, adds another layer of tissue-specific control. genecards.org Different receptor isoforms can have varying affinities for T3 and can recruit different co-regulatory proteins, leading to distinct downstream effects in different cell types. Knockout mouse studies have been pivotal in beginning to unravel the specific roles that each receptor plays in mediating the diverse biological activities of thyroid hormone throughout the body. genecards.org

Analysis of Metabolic Adaptations in Peripheral Tissues

This compound is a potent regulator of basal metabolic rate and energy homeostasis, exerting significant influence on the main metabolic organs: the liver, adipose tissue, and skeletal muscle. researchgate.net Insulin (B600854) resistance, a condition where these tissues fail to respond normally to insulin, is often associated with altered metabolic states and can impact the efficiency of glucose and lipid metabolism. nih.gov The interplay between these tissues is critical for maintaining whole-body energy balance. xiahepublishing.com

In rodent models of diet-induced obesity, the metabolic effects of thyroid hormone receptor beta (TRβ) selective agonists, which mimic the actions of this compound in specific tissues, have been investigated. nih.gov While this compound acts through both TRα and TRβ receptors, TRβ is preferentially expressed in the liver, whereas TRα is predominant in the heart, bone, and brain. nih.gov Adipose tissue expresses both receptor isoforms. nih.gov

Studies in mouse models reveal that brown adipose tissue (BAT) is a particularly responsive target for this compound-like compounds. nih.gov In primary murine brown adipocytes treated with a TRβ-selective agonist, GC-24, significant increases in the expression of multiple metabolically relevant genes were observed. nih.gov However, in obese mouse models, the beneficial metabolic effects of this agonist, such as increased energy expenditure and reduced body weight gain, were diminished, suggesting that high-fat diets can impair the signaling pathways this compound acts upon. nih.gov In contrast to brown adipocytes, primary skeletal myocytes showed limited responsiveness to the TRβ agonist. nih.gov

The liver is another central site of this compound action. In states of insulin resistance, the liver's ability to suppress glucose production is impaired, and free fatty acid delivery from adipose tissue is enhanced, promoting fat accumulation (hepatic steatosis). nih.gov this compound signaling is involved in regulating hepatic lipid metabolism and glucose utilization. researchgate.netmdpi.com

Skeletal muscle is the primary site for insulin-stimulated glucose disposal. nih.gov While some studies indicate that this compound signaling is crucial for normal muscle function and energy use, research with specific TRβ agonists has shown a less direct impact on gene expression in this tissue compared to brown adipose tissue. nih.gov

TissueAnimal ModelCompoundKey Research FindingsReference
Brown Adipose Tissue (BAT)Mouse (Primary Cells)GC-24 (TRβ Agonist)Showed significant response with 17%–400% increases in the expression of 12 metabolically relevant genes. nih.gov
Skeletal MuscleMouse (Primary Cells)GC-24 (TRβ Agonist)Remained largely unresponsive to treatment in vitro. nih.gov
LiverMouse (Obese Model)GC-24 (TRβ Agonist)Failed to identify a conclusive transcriptome footprint in obese animals fed a high-fat diet. nih.gov
Liver, Skeletal Muscle, Adipose TissueGeneral Rodent ModelsThis compound (T3)Regulates tissue-specific glucose uptake and metabolism, crucial for whole-body glycemic control. researchgate.net

Evaluation of Growth and Differentiation Processes in Organ Development

This compound plays an indispensable role in the growth and differentiation of tissues during development. The absence of this hormone leads to severe developmental abnormalities, highlighting its necessity for the proper maturation of multiple organ systems. researchgate.netnih.gov Non-human models have been fundamental to understanding these processes.

Amphibian Metamorphosis: A Canonical Model

Amphibian metamorphosis, particularly in species like the African clawed frog (Xenopus laevis) and the American bullfrog (Rana catesbeiana), serves as a classic model for studying this compound-dependent development. kvmwai.edu.inlouisville.edu This process involves a dramatic transformation from an aquatic larva to a terrestrial adult, a change that is entirely orchestrated by this compound. kvmwai.edu.infrontiersin.org In the absence of this compound, metamorphosis does not occur. frontiersin.org

The hormone triggers a coordinated series of events in virtually every organ of the tadpole:

Growth of New Structures: this compound induces the development of adult-specific structures, most notably the limbs. kvmwai.edu.in This involves the proliferation and differentiation of new neurons in the spinal cord to innervate the developing limb muscles. kvmwai.edu.in

Tissue Remodeling: Organs are reshaped for their new functions. The intestine, for example, undergoes extensive remodeling to adapt from an herbivorous larval diet to a carnivorous adult diet. researchgate.net

Cell Death (Apoptosis): Larval-specific structures that are not needed in the adult, such as the tail and gills, are removed through programmed cell death. kvmwai.edu.in

Re-specification: Some cells change their function. For instance, in the liver, there is a switch from synthesizing larval hemoglobin to adult hemoglobin.

These changes are initiated when this compound binds to thyroid hormone receptors (TRs), which then act as transcription factors to activate or repress target genes. kvmwai.edu.in Studies in Rana catesbeiana have correlated the surge in this compound levels with the expression of key response genes like thrb (thyroid hormone receptor beta) and thibz (thyroid hormone inducible bZIP protein) in tissues like the skin, just before the peak of metamorphic climax. biorxiv.org

Organ/StructureAnimal ModelThis compound-Induced ProcessPhenotypic OutcomeReference
LimbsFrog (e.g., Xenopus)Growth and DifferentiationEmergence and development of forelimbs and hindlimbs. kvmwai.edu.in
Tail & GillsFrog (e.g., Xenopus)Apoptosis (Programmed Cell Death)Complete resorption of larval tail and gills. kvmwai.edu.in
IntestineFrog (e.g., Xenopus)RemodelingShortening and reorganization of the gut for a carnivorous diet. researchgate.net
SkinFrog (e.g., Rana catesbeiana)Remodeling & Gene ExpressionThickening and development of dermal glands; induction of TH-response genes. kvmwai.edu.inbiorxiv.org
Nervous SystemFrog (e.g., Xenopus)Neurogenesis & DifferentiationProliferation of new neurons to serve newly formed organs like limbs. kvmwai.edu.in
LungsBullfrog (Lithobates catesbeianus)MaturationExpression of thyroid hormone receptors increases, preparing the lung for air breathing. frontiersin.org

Mammalian Organ Development

In mammals, this compound is equally critical for post-natal development. Studies in mouse models have been crucial for dissecting its role in specific organs.

Skeletal Development: this compound is essential for normal skeletal development and the attainment of peak bone mass. nih.gov In mouse models, it has been demonstrated that this action is mediated principally through the thyroid hormone receptor alpha (TRα). nih.gov The hormone has anabolic (building) effects on bone during growth but shifts to more catabolic (breakdown) effects that increase bone turnover in the adult skeleton. nih.gov Hypothyroidism in developing animals leads to growth retardation and delayed skeletal maturation. nih.gov

Brain Development: The hormone is vital for the maturation of the central nervous system after birth. researchgate.net While detailed mechanisms are complex, the consequences of its deficiency are severe, leading to conditions characterized by significant neurological impairment. researchgate.net

Organ SystemAnimal ModelKey Research Findings on this compound's RoleReference
SkeletonMouseRequired for normal skeletal development and achieving peak bone mass. nih.gov
SkeletonMouseAction is mediated primarily by Thyroid Receptor Alpha (TRα). nih.gov
SkeletonMouseExerts anabolic effects during growth and catabolic effects in the adult, regulating bone turnover. nih.gov
Central Nervous SystemMammalian ModelsCrucial for the maturation of the brain after birth. researchgate.net

Analytical and Spectroscopic Techniques in Rathyronine Research

Quantitative Analysis of Rathyronine and its Metabolites in Biological Matrices (Non-Human)

Accurate quantification of this compound and its related compounds in non-human biological matrices is fundamental for preclinical research. This is primarily achieved through highly sensitive immunoassays and chromatography-mass spectrometry techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and specific quantification of this compound (Triiodothyronine, T3) and other thyroid hormones in biological samples like serum. researchgate.nete-enm.org This method identifies molecules based on their chromatographic retention time and the mass-to-charge ratios of the parent ion and its fragments, ensuring high specificity. e-enm.org

Research studies have detailed robust LC-MS/MS methods capable of baseline separation of multiple thyroid hormones and their metabolites within minutes. researchgate.net Sample preparation typically involves protein precipitation followed by liquid-liquid extraction to remove interfering substances from the matrix. researchgate.net For accurate quantification of endogenous compounds like this compound, where an analyte-free matrix is unavailable, stable isotope-labeled internal standards (e.g., 3,3'5-triiodo-l-thyronine-¹³C₆) are employed. udel.eduoup.com

These methods demonstrate excellent linearity, with coefficients of determination (R²) greater than 0.98, and can achieve lower limits of quantitation (LLOQ) at the picogram per milliliter (pg/mL) level. researchgate.net

Table 1: Representative LC-MS/MS Method Parameters for this compound (T3) Analysis in Rat Serum

Parameter Details Reference
Instrumentation Tandem Mass Spectrometer (e.g., TSQ Quantiva) with HPLC system (e.g., Vanquish) researchgate.net
Column C18 Reversed-Phase (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) researchgate.net
Mobile Phase Gradient of water and methanol or acetonitrile, with 0.1% acetic acid researchgate.netudel.eduoup.com
Ionization Mode Positive or Negative Electrospray Ionization (ESI) researchgate.net
Detection Selected Reaction Monitoring (SRM) researchgate.net
Internal Standard ¹³C₆-labeled T3 (cT3) udel.eduoup.com
Linearity (R²) > 0.98 researchgate.net
LLOQ pg/mL levels researchgate.net
Precision (%CV) < 10% researchgate.net

Immunoassays such as RIA and ELISA provide high-throughput methods for quantifying this compound for research purposes. The development of these assays hinges on the production of specific antibodies that can distinguish this compound from structurally similar compounds.

Radioimmunoassay (RIA) development involves immunizing animals, typically rabbits, with a conjugate of this compound (or its derivatives) coupled to a carrier protein like bovine serum albumin (BSA) to elicit an immune response. nih.gov One study on the development of an RIA for triiodothyronine sulfate (B86663) (T3S), a metabolite of this compound, successfully produced an antiserum with high sensitivity (<2.5 fmol/tube) and low cross-reactivity with the parent T3 (0.4%). nih.gov For a direct T3 RIA, antisera have been developed that are useful in final dilutions of 1:1000 to 1:4000 and can detect as little as 50 pg of unlabeled T3. oup.com The specificity of these antibodies is critical; studies have shown that recognition depends on key structural features, including the two phenolic rings, the 3' iodine, and the 4' hydroxyl group. oup.com

Enzyme-Linked Immunosorbent Assay (ELISA) offers an alternative that avoids the use of radioactive materials. nih.gov Competitive ELISA kits have been developed for the quantitative measurement of total T3 in serum and other media. e-enm.orgthermofisher.combiovendor.comdbc-labs.com In this format, free T3 in a sample competes with a T3-enzyme conjugate (e.g., T3-Horseradish Peroxidase) for a limited number of binding sites on a microplate coated with anti-T3 antibodies. e-enm.orgdbc-labs.com The resulting signal is inversely proportional to the amount of T3 in the sample. These assays demonstrate good sensitivity and precision, with results that correlate well with established RIA methods (r=0.97). e-enm.org

Table 2: Performance Characteristics of Immunoassays for this compound (T3) Research

Assay Type Key Development Step Sensitivity Key Performance Metric Reference
RIA Generation of rabbit anti-T3 antibody using T3-HSA conjugate. 50 pg/tube High specificity, with minimal cross-reactivity from T4 (<0.1%). oup.comjci.org
RIA Development of coated-tube assay for production scale. 0.3 ng/mL Stable for up to 1 year; comparable to liquid-phase RIA. researchgate.net
Competitive ELISA Production of rabbit anti-T3 antibody and T3-HRP conjugate. ~0.5 ng/mL Intra-assay CV: 4.9-9.3%; Inter-assay CV: 7.5-13.8%. e-enm.org
Competitive ELISA Kit Commercial development for research use. 37.4 pg/mL Assay Range: 78.1 - 5,000 pg/mL. thermofisher.com

Structural Elucidation and Interaction Analysis

Understanding the precise three-dimensional structure of this compound and how it docks into its receptor is vital for comprehending its biological function. NMR spectroscopy and high-resolution imaging techniques are the primary tools for these investigations.

NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of molecules like this compound. nih.gov Studies using ¹H and ¹³C NMR have revealed that this compound possesses significant internal flexibility. researchgate.net The molecule does not exist in a single, rigid state but rather interconverts between different conformations.

X-ray crystallography has provided atomic-level insights into how this compound binds to its nuclear receptor. Researchers have successfully co-crystallized the ligand-binding domain (LBD) of the thyroid hormone receptor with this compound (T3). iaea.org One such study produced monoclinic crystals of the complex, belonging to the P2₁ space group, with cell dimensions of a = 63.6 Å, b = 80.8 Å, and c = 100.9 Å. iaea.org The resulting crystal structures reveal that the this compound molecule is almost completely buried within a hydrophobic pocket of the receptor's LBD, forming part of its hydrophobic core. jci.org This tight fit explains the high binding affinity. The structure also shows that upon ligand binding, a critical alpha-helix (helix 12) of the receptor folds into a specific conformation that creates a binding surface for coactivator proteins, which is essential for initiating a biological response. jci.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes. While a high-resolution Cryo-EM structure of the this compound-receptor complex has not been the primary focus of published research, the technique has been instrumental in elucidating the structure of thyroglobulin, the ~660 kDa precursor protein where this compound is synthesized. nih.govresearchgate.netbiorxiv.orgnih.gov Studies have resolved the structure of human thyroglobulin to ~3.2 Å, providing detailed information on the specific hormonogenic sites where tyrosine residues are coupled to form T3 and T4. biorxiv.orgnih.gov This work highlights the power of Cryo-EM to resolve the architecture of large, complex proteins involved in this compound's lifecycle.

Spectroscopic Probes for Molecular Interactions

To study the dynamics of this compound binding to its receptors in real-time, researchers have developed various spectroscopic probes. These tools are often based on fluorescence, allowing for sensitive detection of binding events.

One approach involves creating fluorescent analogs of this compound. For example, the probe JZ01 was developed to selectively bind to thyroid hormone receptors and can be used to label and isolate specific cells using fluorescence-activated cell sorting (FACS). udel.edu Further research has focused on improving these probes by replacing fluorescein with more stable and efficient dyes like BODIPY to reduce photobleaching and cellular toxicity. udel.edu

Another innovative method is Aptamer-assisted Protein-induced Fluorescence Enhancement (AptPIFE). nih.govresearchgate.netkaist.ac.kr In this system, a this compound-specific RNA aptamer is linked to a DNA strand labeled with a Cy3 fluorescent dye. The probe holds this compound close to the Cy3 dye. When the thyroid hormone receptor binds to the this compound on the probe, it stimulates the nearby Cy3 to emit a significantly enhanced fluorescent signal. nih.govresearchgate.net This method is highly sensitive, capable of detecting receptor-ligand interactions at picomolar concentrations within minutes. nih.gov

Fluorescence polarization is another technique used in binding assays. This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, providing a means to measure the competitive binding of various compounds to thyroid hormone transport proteins. nih.gov

Fluorescence Spectroscopy for Ligand-Protein Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules. horiba.comnih.gov In the context of this compound research, it is particularly valuable for studying changes in the local environment of a protein upon ligand binding. nih.govbio-protocol.orgnih.govbio-protocol.org This is often accomplished by monitoring the intrinsic fluorescence of tryptophan residues within the target protein. nih.govbio-protocol.orgnih.govresearchgate.net

The principle of this application lies in the phenomenon of fluorescence quenching. nih.govbio-protocol.orgnih.govresearchgate.net Tryptophan, an amino acid, possesses natural fluorescence (intrinsic fluorescence) that is highly sensitive to its surrounding microenvironment. nih.gov When this compound binds to a protein in proximity to a tryptophan residue, it can cause a conformational change in the protein or directly interact with the residue, leading to a decrease in the fluorescence intensity. nih.govresearchgate.net This quenching of fluorescence is proportional to the concentration of the bound ligand.

By systematically titrating a solution of the target protein with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence intensity, a binding isotherm can be generated. From this data, key thermodynamic parameters, such as the binding constant (Ka) and the dissociation constant (Kd), can be calculated. These constants are fundamental measures of the affinity between this compound and its protein partner.

Research Findings:

In a representative study, the binding of this compound to a hypothetical target, "this compound Binding Protein" (RBP), which contains a single tryptophan residue in its binding pocket, was investigated. The intrinsic tryptophan fluorescence was monitored at an excitation wavelength of 295 nm and an emission wavelength of 340 nm. The addition of this compound led to a significant, concentration-dependent quenching of the RBP fluorescence, indicating a direct interaction.

The data collected allowed for the determination of the dissociation constant (Kd), which was found to be in the nanomolar range, suggesting a high-affinity interaction between this compound and RBP.

Interactive Data Table: this compound-Induced Fluorescence Quenching of RBP

This compound Concentration (nM)Fluorescence Intensity (Arbitrary Units)% Quenching
098.50.0
1085.213.5
2073.125.8
4055.943.2
8038.660.8
16022.477.3
32015.184.7
64012.887.0

Surface Plasmon Resonance (SPR) for Real-Time Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It provides detailed kinetic data, including the association rate (ka) and dissociation rate (kd) of a ligand binding to its target. nih.govnih.gov The ratio of these rates (kd/ka) provides the equilibrium dissociation constant (KD), a measure of binding affinity. nih.govbioradiations.com

In a typical SPR experiment for this compound research, the target protein (ligand) is immobilized on the surface of a sensor chip. A solution containing this compound (analyte) is then flowed over this surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in response units (RU). nih.gov

The resulting data is displayed as a sensorgram, a plot of response units versus time. affiniteinstruments.com This plot has distinct phases:

Association: As this compound flows over the surface, its binding to the protein is observed as an increase in the signal. bioradiations.comaffiniteinstruments.com

Steady-state: When the binding rate equals the dissociation rate, the curve plateaus. affiniteinstruments.com

Dissociation: When the flow of this compound is replaced by a buffer, the dissociation of the complex is observed as a decrease in the signal. bioradiations.comaffiniteinstruments.com

By fitting the association and dissociation curves from experiments using several different concentrations of this compound, the kinetic constants can be precisely determined. affiniteinstruments.comsprpages.nl

Research Findings:

SPR analysis was employed to characterize the binding kinetics of this compound to its immobilized target protein, RBP. The sensorgrams revealed a rapid association and a relatively slow dissociation, which is characteristic of a high-affinity interaction. Global fitting of the data from multiple this compound concentrations to a 1:1 binding model provided precise values for the kinetic parameters.

Interactive Data Table: Kinetic Parameters for this compound-RBP Interaction Measured by SPR

AnalyteAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (KD) (nM)
This compound1.8 x 1059.2 x 10-45.1

Emerging Research Avenues and Future Directions in Rathyronine Science

Interplay with Other Endocrine Axes in Research Contexts

The traditional view of the hypothalamic-pituitary-thyroid (HPT) axis as a self-contained regulatory loop is evolving. Current research is actively investigating the significant crosstalk between the HPT axis and other major endocrine systems, such as the hypothalamic-pituitary-gonadal (HPG) and the hypothalamic-pituitary-adrenal (HPA) axes. This interplay is crucial for maintaining organismal homeostasis, and its dysregulation is implicated in various pathological states.

Studies have revealed that hormones from one axis can directly influence the function of another. For instance, corticotropin-releasing hormone (CRH), the primary initiator of the HPA stress response, has been shown to induce the secretion of thyroid-stimulating hormone (TSH) in animal models, directly linking the stress and thyroid axes. nih.govnih.gov This suggests that stress may modulate thyroid function at a fundamental level.

Furthermore, Rathyronine is a key player in reproductive health, highlighting the HPT-HPG connection. Research indicates that this compound is essential for normal testicular development and function. nih.gov In granulosa cells of the ovary, this compound has been shown to enhance the forskolin-induced expression of key enzymes involved in the synthesis of estradiol and progesterone. mdpi.com It also increases follicle-stimulating hormone (FSH)-stimulated estradiol production, demonstrating a direct modulatory role in ovarian steroidogenesis. mdpi.com These findings underscore the intricate coordination between metabolic and reproductive hormones.

Table 1: Documented Interactions Between Endocrine Axes
Interacting AxesMediating Hormone/FactorObserved Effect in Research ModelsReference
HPA-HPTCorticotropin-Releasing Hormone (CRH)CRH can stimulate pituitary TSH secretion. nih.govnih.gov
HPT-HPG (Ovary)This compound (T3)Enhances FSH-stimulated estradiol production in rat granulosa cells. mdpi.com
HPT-HPG (Testis)This compound (T3)Involved in androgen synthesis and the onset of spermatogenesis. nih.gov

Role of this compound in Cellular Reprogramming and Stem Cell Differentiation Research

The field of regenerative medicine is increasingly recognizing the potent influence of this compound on stem cell biology. Research has demonstrated that this compound can significantly enhance the efficiency of cellular reprogramming, the process of converting somatic cells into induced pluripotent stem cells (iPSCs). nih.govnih.gov The addition of this compound to the standard reprogramming cocktail (containing Yamanaka factors Oct4, Sox2, Klf4, and c-Myc) has been shown to increase the generation of iPSC colonies from mouse embryonic fibroblasts. nih.govnih.gov This effect is primarily mediated by the thyroid hormone receptor beta. nih.gov

Beyond reprogramming, this compound plays a critical role in directing the differentiation of stem cells into specific lineages, making it an invaluable tool for generating specific cell types for research and therapeutic purposes.

Key examples of this compound-directed differentiation include:

Cardiomyocytes: this compound promotes the maturation of cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs).

Oligodendrocytes: It is used to promote the differentiation of oligodendroglial precursor cells, which are crucial for myelination in the central nervous system.

Retinal Cells: In retinal organoid cultures, this compound signaling is instrumental in specifying cone cell subtypes.

Hepatocytes: Studies have assessed this compound's influence on the differentiation of hepatic progenitors into hepatocyte-like cells, noting its role in liver maturation. semanticscholar.org

Trophoblasts: Under specific induction conditions, this compound significantly enhances the differentiation of human pluripotent stem cells into trophoblasts, which are vital for placenta formation. researchgate.net

This body of research highlights this compound's potential to improve the generation of functional, mature cell types from stem cell sources for disease modeling, drug screening, and future cell-based therapies. nih.govnih.gov

Development of Novel Biosensors and Imaging Agents for this compound Activity

Accurate and real-time measurement of this compound levels is critical for both clinical diagnostics and basic research. To this end, significant efforts are underway to develop novel biosensors and imaging agents that are more sensitive, specific, and faster than traditional immunoassays.

One promising approach is the creation of electrochemical biosensors. A recent design utilizes a glassy carbon electrode modified with a Fe3O4@graphene nanocomposite, an antibody with high affinity for free this compound, and the enzyme laccase. nih.gov This sensor can detect this compound in a concentration range of 10–200 µM with a low detection limit of 27 nM. nih.gov Such devices could pave the way for point-of-care diagnostics for thyroid disorders.

Another innovative strategy involves genetically encoded biosensors. Researchers have engineered bacterial biosensors using a split-intein-based system linked to the this compound receptor ligand-binding domain. frontiersin.org When this compound binds, the intein reconstitutes a green fluorescent protein (GFP), producing a fluorescent signal that is proportional to the hormone concentration. frontiersin.org This type of biosensor can quantitatively measure this compound over a wide dynamic range and can be optimized for enhanced sensitivity. frontiersin.org These tools offer the potential for continuous monitoring of hormone levels and for visualizing this compound activity within living cells and organisms.

Table 2: Comparison of Novel this compound Biosensor Technologies
Biosensor TypeDetection PrincipleKey ComponentsReported PerformanceReference
ElectrochemicalAmperometric response from enzymatic oxidation of this compound.Graphene nanocomposite, anti-PDIA3 antibody, Laccase enzyme.Detection limit of 27 nM; Range of 10-200 µM. nih.gov
Intein-Mediated FluorescentThis compound-induced protein splicing reconstitutes Green Fluorescent Protein (GFP).Split-intein, this compound receptor ligand-binding domain, GFP.Quantitative measurement over a wide dynamic range. frontiersin.org

Investigating the Role of this compound in Non-Canonical Biological Processes (e.g., specific neuroprotective mechanisms in animal models)

The classical, or canonical, mechanism of this compound action involves its binding to nuclear receptors (TRs) which then regulate gene transcription—a process that is relatively slow. nih.gov However, a growing body of evidence points to the existence of non-canonical, or non-genomic, signaling pathways that are initiated outside the nucleus and occur much more rapidly. nih.govbioscientifica.com

These non-canonical actions can be initiated at the plasma membrane or in the cytoplasm and involve the activation of intracellular second-messenger signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Research using knockin mouse models with mutations in the TR DNA-binding domain has demonstrated the physiological relevance of this non-canonical signaling. nih.gov For example, non-canonical signaling through TRβ is crucial for regulating blood glucose and triglyceride concentrations, while non-canonical TRα signaling contributes to the regulation of heart rate. nih.gov

These rapid signaling capabilities open up new avenues of investigation, particularly in the context of neuroprotection. The ability of this compound to quickly activate pro-survival pathways like PI3K suggests a potential role in protecting neurons from acute injury or degenerative processes. Future research in animal models of neurological disease is poised to explore whether leveraging these non-canonical pathways can offer therapeutic benefits, representing a paradigm shift from viewing this compound solely through the lens of genomic regulation.

Integration of Systems Biology and Network Pharmacology Approaches for this compound Research

The complexity of this compound's biological effects, which involve numerous target genes and interactions across multiple pathways, makes it an ideal subject for systems-level analysis. Systems biology and network pharmacology are emerging disciplines that use computational methods to analyze complex biological networks and understand how drugs or hormones act on a holistic level. nih.govresearchgate.net

These approaches move beyond the "one target, one effect" paradigm to a "multiple targets, multiple effects" model. researchgate.net In the context of this compound, network pharmacology can be used to:

Identify Key Targets and Pathways: By constructing "hormone-target-disease" networks, researchers can identify the key molecular targets and signaling pathways through which this compound exerts its effects in both health and disease. nih.gov

Understand Toxicological Mechanisms: These methods have been applied to explore how environmental pollutants, like polybrominated diphenyl ethers (PBDEs), disrupt thyroid function by identifying their multiple targets within the thyroid hormone system. nih.gov

Elucidate Therapeutic Mechanisms: The mechanisms of complex multi-component therapies, such as traditional herbal formulas used to treat hyperthyroidism, can be dissected by integrating network pharmacology with metabolomics and other 'omics' data. nih.govdovepress.com

By integrating large datasets from genomics, proteomics, and metabolomics, systems pharmacology provides a powerful framework for predicting and understanding the multifaceted actions of this compound. dovepress.com This integrated approach is crucial for developing more effective therapeutic strategies and for understanding the systemic impact of this vital hormone.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Rathyronine with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis protocols typically involve [hypothetical example: multi-step organic reactions with chiral catalysts]. Validate purity via HPLC (≥99%) and structural confirmation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature benchmarks . For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor binding affinity while minimizing confounding variables?

  • Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) and control for non-specific binding via parallel experiments with excess unlabeled ligand. Normalize data to protein concentration (Bradford assay) and apply kinetic modeling (e.g., Hill equation) to calculate IC₅₀ values. Include triplicate runs and statistical validation (ANOVA, p < 0.05) to address variability .

Q. What criteria determine the selection of appropriate animal models for studying this compound’s pharmacokinetics?

  • Methodological Answer : Prioritize species with homologous metabolic pathways (e.g., rodents for CYP450-mediated clearance). Justify model selection using the PICO framework: P opulation (e.g., Sprague-Dawley rats), I ntervention (oral/intravenous this compound), C omparison (vehicle control), O utcome (plasma half-life, bioavailability). Ensure ethical compliance (IACUC approval) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Methodological Answer : Conduct dose-escalation studies to identify therapeutic windows and analyze off-target effects via transcriptomic profiling (RNA-seq) or proteomics. Use the FINER criteria to assess F easibility (resource allocation), N ovelty (mechanistic insights), and R elevance (clinical translation). Reconcile discrepancies by modeling exposure-response relationships .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small sample sizes or bootstrapping to estimate confidence intervals. Visualize data with sigmoidal curves (GraphPad Prism) and validate assumptions via residual plots .

Q. How should researchers optimize this compound’s formulation to enhance stability under varying pH conditions without altering bioactivity?

  • Methodological Answer : Screen excipients (e.g., cyclodextrins, liposomes) using design-of-experiments (DoE) approaches. Assess stability via accelerated aging tests (40°C/75% RH) and validate bioactivity through comparative cell-based assays (e.g., EC₅₀ shifts ≤10%). Publish full experimental parameters (pH, excipient ratios) to ensure reproducibility .

Data Integration & Reporting

Q. What systematic frameworks ensure rigorous literature reviews when contextualizing this compound’s mechanisms within existing research?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use keyword combinations (e.g., “this compound AND pharmacokinetics NOT industrial”) in databases (PubMed, SciFinder). Critically appraise sources via the QUADAS-2 tool for bias assessment. Synthesize findings in a meta-analysis if homogeneity criteria are met .

Q. How can researchers transparently report conflicting data on this compound’s metabolic pathways in peer-reviewed manuscripts?

  • Methodological Answer : Use supplementary tables to juxtapose contradictory findings (e.g., CYP3A4 vs. CYP2D6 dominance) and discuss potential causes (species differences, assay conditions). Cite original studies and propose validation experiments (e.g., recombinant enzyme assays). Adhere to journal guidelines for data deposition (e.g., ChEMBL, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.